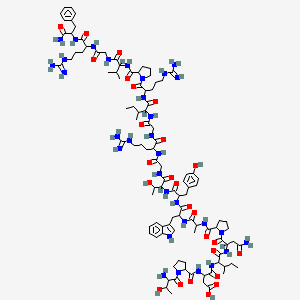
Ethyl 2-acetylisonicotinate
Descripción general
Descripción
Ethyl 2-acetylisonicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is typically a solid in physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the addition of ethyl isonicotinate, paraldehyde, FeSO4·7H2O, TFA, and 70% t-BuOOH into a 500 mL round bottom flask in sequence. The resulting mixture is then heated to reflux for 4 hours. After cooling to room temperature, acetonitrile is removed in vacuum and the residue is neutralized. The mixture is then extracted with chloroform (3x100 mL). The combined organic fractions are dried over MgSO4, filtered, and concentrated in vacuum. The product is then obtained through column chromatography (SiO2), eluting with a mixture of petroleum ether and ethyl acetate (13:1). The pure product is collected as a white solid .Molecular Structure Analysis
The InChI key for this compound is LUMZQFHOBXCXOR-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s color ranges from white to pale brown . It appears in the form of crystals, powder, or crystalline powder .Aplicaciones Científicas De Investigación
Enzymatic Reactions and Kinetic Resolution:
- Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in the synthesis of ACE inhibitors, was produced via the kinetic resolution of a racemic compound using a lipase-catalyzed reaction. This process involved a two-phase system and was conducted in a diafiltration reactor with a ceramic ultrafiltration membrane (Liese, Kragl, Kierkels, & Schulze, 2002).
Microbial Production and Bio-Catalysis:
- Ethyl acetate, a short-chain ester, is widely used in various sectors. Microbial conversion of biomass-derived sugars into ethyl acetate presents a sustainable alternative to traditional production methods. This review discusses the perspectives of bio-catalyzing ethanol and acetic acid into ethyl acetate using in vitro lipases and in vivo metabolic engineering in yeasts (Zhang et al., 2020).
Synthesis of Novel Compounds:
- A study on the synthesis of novel β-oxoalkanonitriles involved the transformation of ethyl 2,6-diarylisonicotinates into these compounds. The research explored various reactions to produce pyridyl aminopyrazoles and pyridyl aminoisoxazoles, indicating the versatility of ethyl 2-acetylisonicotinate derivatives (Riyadh, Al-Matar, & Elnagdi, 2008).
Green Chemistry and Polymerization:
- Ethyl acetate was explored as a solvent for the synthesis of poly(2-ethyl-2-oxazoline), a poly(2-oxazoline) significant for biomedical applications. This study highlights the shift towards ethyl acetate as a green solvent for polymerization, enhancing pharmaceutical compliance and environmental sustainability (Vergaelen et al., 2020).
Chemical Engineering and Process Simulation:
- The esterification of acetic acid with ethanol, catalyzed by a green catalyst (ionic liquid), was investigated for ethyl acetate production. The study included kinetic analysis and process simulation, highlighting the potential for more environmentally friendly and efficient production methods (He et al., 2018).
Biotechnological Applications and Enzyme Engineering:
- Engineering of the mitochondrial Eat1 enzyme in Escherichia coli for enhanced ethyl acetate production exemplifies the biotechnological application of ethyl acetate. This study showed that truncated variants of the Eat1 protein improved enzyme stability and in vivo ethyl acetate production (Kruis et al., 2020).
Antimicrobial Activity of Derivatives:
- Multisubstituted quinolines synthesized from Baylis-Hillman adducts obtained from substituted 2-chloronicotinaldehydes exhibited substantial antibacterial and antifungal activity. These findings demonstrate the potential of this compound derivatives in antimicrobial applications (Narender et al., 2006).
Pharmaceutical Intermediate Synthesis:
- The synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, was explored with a focus on high enantioselective production using Candida boidinii. This research highlights the significance of this compound derivatives in the pharmaceutical industry (Chen et al., 2008).
Safety and Hazards
Ethyl 2-acetylisonicotinate is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and not ingesting the compound .
Propiedades
IUPAC Name |
ethyl 2-acetylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-11-9(6-8)7(2)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZQFHOBXCXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717142 | |
| Record name | Ethyl 2-acetylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25028-32-4 | |
| Record name | Ethyl 2-acetylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)








